4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-YL)butanenitrile
Description
Properties
IUPAC Name |
4-[di(propan-2-yl)amino]-2-phenyl-2-pyridin-2-ylbutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3/c1-17(2)24(18(3)4)15-13-21(16-22,19-10-6-5-7-11-19)20-12-8-9-14-23-20/h5-12,14,17-18H,13,15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDIPWVFVFRNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C#N)(C1=CC=CC=C1)C2=CC=CC=N2)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30964500 | |
| Record name | 4-[Di(propan-2-yl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5005-46-9 | |
| Record name | α-[2-[Bis(1-methylethyl)amino]ethyl]-α-phenyl-2-pyridineacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5005-46-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Diisopropylamino)-2-phenyl-2-(2-pyridyl)butyronitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005005469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Di(propan-2-yl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30964500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-[2-[bis(isopropyl)amino]ethyl]-α-phenylpyridine-2-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-(DIISOPROPYLAMINO)-2-PHENYL-2-(2-PYRIDYL)BUTYRONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9R3FM779K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-YL)butanenitrile, a compound with significant pharmacological potential, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C21H29N3
- CAS Number : 3737-09-5
This structure includes a diisopropylamino group, a phenyl group, and a pyridine moiety, which contribute to its biological activity.
The biological activity of 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-YL)butanenitrile is primarily attributed to its interaction with various biological targets:
- Anticholinergic Activity : The compound exhibits significant anticholinergic properties, which are essential in the treatment of conditions like ventricular tachycardia .
- Acetylcholinesterase Inhibition : In vitro studies indicate that similar compounds with pyridine structures can inhibit acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases such as Alzheimer's .
Biological Activity Overview
The following table summarizes key biological activities associated with the compound:
Case Studies
Several studies have evaluated the biological effects of compounds related to 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-YL)butanenitrile:
- In Vitro Anti-Cancer Activity : Research demonstrated that derivatives of this compound showed significantly enhanced anti-proliferative effects against various cancer cell lines when compared to traditional therapies like desferrioxamine .
- Neuroprotective Effects : A study focusing on acetylcholinesterase inhibitors highlighted that compounds with similar structural features could improve cognitive functions by maintaining acetylcholine levels in the brain .
Research Findings
Recent research has provided insights into the pharmacological properties and therapeutic potentials of this compound:
- Structure–Activity Relationship (SAR) : Studies on related compounds indicate that electron-donating groups enhance biological activity, while electron-withdrawing groups diminish it. This finding is crucial for designing more effective derivatives .
- Computational Studies : Molecular docking simulations have been employed to predict binding affinities and interactions with target enzymes, supporting experimental findings regarding acetylcholinesterase inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations: Nitrile vs. Amide
A critical distinction lies in the nitrile (-C≡N) group of the target compound versus amide (-CONH₂) derivatives. For example:
- Disopyramide phosphate (active drug): Replaces the nitrile with a phosphorylated amide group, enhancing hydrogen-bonding capacity and solubility in biological systems .
- Disopyramide Impurity A (CAS 5005-46-9): Features a terminal amide (-CONH₂) instead of nitrile, altering its polarity and metabolic stability .
Impact :
- Reactivity : Nitriles are susceptible to hydrolysis (e.g., forming amides or carboxylic acids under acidic/basic conditions), whereas amides are more stable but prone to enzymatic cleavage .
- Solubility : The polar amide group in disopyramide phosphate improves aqueous solubility (~1.2 mg/mL at pH 7.4) compared to the hydrophobic nitrile in Impurity C .
Aromatic Substituent Variations
Comparisons with heterocyclic analogs highlight the role of aromatic systems:
- N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine : A therapeutic candidate with a pyrimidine-thiazole core instead of phenyl/pyridine. The electron-deficient thiazole enhances π-π stacking in target binding, unlike the electron-rich phenyl group in the target compound .
- 2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide : Incorporates a sulfamoylphenyl group, enabling hydrogen bonding with biological targets (e.g., enzymes), a feature absent in the nitrile-based Impurity C .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Role/Application |
|---|---|---|---|---|
| 4-(Diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile (Impurity C) | C₂₁H₂₆N₄ | 334.46 | Nitrile, tertiary amine | Pharmaceutical impurity |
| Disopyramide phosphate | C₂₁H₂₉N₃O·H₃PO₄ | 437.44 | Amide, phosphate, tertiary amine | Antiarrhythmic drug |
| Disopyramide Impurity A | C₂₁H₂₈N₄O | 352.48 | Amide, tertiary amine | Synthetic intermediate |
| N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine | C₁₂H₁₀N₆S | 270.32 | Pyrimidine, thiazole, amine | Therapeutic candidate |
Research Findings and Implications
- Pharmaceutical Relevance : The nitrile group in Impurity C is a marker of incomplete amidation during disopyramide synthesis, necessitating rigorous process control to limit its concentration (<0.1% per ICH guidelines) .
- Stability Studies : Nitrile-containing compounds like Impurity C exhibit lower thermal stability compared to amide analogs, degrading at temperatures >150°C .
- Biological Activity : Unlike disopyramide phosphate, Impurity C lacks antiarrhythmic efficacy in vitro, likely due to the absence of the ionizable amide group critical for sodium channel blockade .
Preparation Methods
Cross-Coupling Reaction with Palladium Catalysis
One effective method involves palladium-catalyzed cross-coupling reactions to install the pyridin-2-yl substituent on a phenyl-substituted butanenitrile intermediate. The procedure is as follows:
| Parameter | Details |
|---|---|
| Catalyst | Palladium diacetate (Pd(OAc)2) |
| Ligand | PcyBiPh (a biaryl phosphine ligand) |
| Base | Potassium acetate (KOAc) |
| Solvent | Anhydrous tetrahydrofuran (THF) |
| Atmosphere | Inert atmosphere (nitrogen) |
| Temperature | Reflux (~66 °C for THF) |
| Reaction Time | 5 hours |
| Reactants | 3,5-Dibromopyridine, pinacolate diborane, phenyl-substituted butanenitrile precursor |
| Yield and Selectivity | High product distribution and selectivity reported |
Experimental Procedure Summary:
In a flame-dried, nitrogen-purged three-neck flask fitted with a condenser, Pd(OAc)2 and PcyBiPh ligand are dissolved in anhydrous THF. The solution is degassed with nitrogen. Subsequently, 3,5-dibromopyridine, pinacolate diborane, and KOAc are added. The mixture is heated to reflux under inert atmosphere for 5 hours to facilitate the cross-coupling reaction, producing the pyridin-2-yl substituted intermediate.
Amination Step
Following the formation of the substituted butanenitrile intermediate, the diisopropylamino group is introduced typically via nucleophilic substitution or reductive amination using diisopropylamine. While explicit detailed protocols for this step specific to this compound are scarce in the public domain, general synthetic organic chemistry principles apply:
- Use of diisopropylamine as a nucleophile.
- Possible activation of the substrate by halogenation or other leaving group introduction.
- Reaction under mild to moderate heating conditions.
- Purification by standard chromatographic methods.
Reaction Conditions and Optimization
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst loading | 5-10 mol% Pd(OAc)2 | Optimized to balance activity and cost |
| Ligand ratio | Equimolar to Pd or slight excess | Enhances catalytic efficiency |
| Base amount | Excess KOAc (e.g., 12.2 mmol for 1.33 mmol substrate) | Ensures complete deprotonation and facilitates boronate formation |
| Solvent | Anhydrous THF | Preferred for solubility and inertness |
| Temperature | Reflux (~66 °C) | Ensures sufficient energy for coupling |
| Reaction time | 5 hours | Sufficient for complete conversion |
| Atmosphere | Nitrogen or argon inert atmosphere | Prevents catalyst oxidation and side reactions |
Summary Table of Preparation Method
Q & A
Q. What are the optimal synthetic routes for 4-(diisopropylamino)-2-phenyl-2-(pyridin-2-yl)butanenitrile, and how can reaction yields be improved?
Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a nitrile group can be introduced using Knoevenagel condensation under basic conditions (e.g., K₂CO₃/EtOH) . Key intermediates like 2-phenyl-2-(pyridin-2-yl)acetonitrile may require stereochemical control due to the compound’s chiral centers. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) improves yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies diisopropylamino, phenyl, and pyridinyl groups. The nitrile’s electron-withdrawing effect shifts adjacent protons downfield (δ 3.5–4.5 ppm) .
- X-ray crystallography : SHELX software resolves stereochemistry and bond angles, particularly for chiral centers .
- HPLC-MS : Detects impurities (e.g., amide byproducts) using C18 columns (0.1% TFA in acetonitrile/water) .
Q. How can common impurities in this compound be identified and quantified?
Methodological Answer: Impurities like 4-(isopropylamino)-2-phenyl-2-(pyridin-2-yl)butanamide (amide analog) arise from incomplete nitrile formation. Use HPLC with UV detection (λ = 254 nm) and compare retention times against synthesized standards . Mass spectrometry (ESI+) confirms molecular ions (e.g., [M+H]⁺ = 388.2 for the nitrile) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity and biological interactions?
Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Docking studies (AutoDock Vina) model interactions with biological targets (e.g., enzymes), using PyMOL for visualization . Molecular dynamics simulations (GROMACS) assess stability in aqueous environments .
Q. How should researchers resolve contradictions between experimental and computational data?
Methodological Answer: If NMR data conflicts with DFT-predicted shifts, re-optimize computational parameters (e.g., solvent model, basis set). Cross-validate using X-ray crystallography to confirm bond lengths/angles . For conflicting biological activity data, conduct dose-response assays (IC₅₀) with positive controls .
Q. What strategies are effective for enantiomeric resolution of this chiral compound?
Methodological Answer: Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) for HPLC separation. Alternatively, diastereomeric salt formation with L-tartaric acid in ethanol enables crystallization-based resolution .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Thermal : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
- Photolytic : Expose to UV light (ICH Q1B guidelines); nitriles are prone to hydrolysis, so anhydrous conditions are critical .
Q. What mechanistic insights explain its reactivity in nucleophilic environments?
Methodological Answer: The nitrile group undergoes hydrolysis to amides/carboxylic acids under acidic/basic conditions. Kinetic studies (NMR monitoring) reveal pseudo-first-order kinetics in H₂SO₄/MeOH. Isotopic labeling (¹⁸O-water) tracks oxygen incorporation in hydrolysis products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
